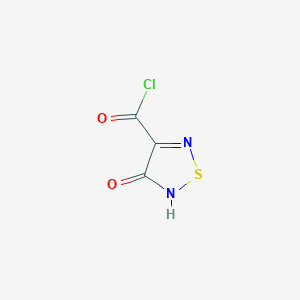

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride

Description

Properties

CAS No. |

36624-57-4 |

|---|---|

Molecular Formula |

C3HClN2O2S |

Molecular Weight |

164.57 g/mol |

IUPAC Name |

4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |

InChI |

InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8) |

InChI Key |

XJDRNTUHTAEDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NSNC1=O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazonoyl Halides and Thiosemicarbazides

One common method involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives or related hydrazones in the presence of a base such as triethylamine. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol with triethylamine leads to the formation of the thiadiazole ring system, followed by conversion to the carbonyl chloride derivative.

- This method relies on the formation of a thiohydrazonate intermediate which undergoes cyclization and elimination of thiol groups to form the 1,2,5-thiadiazole ring.

- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, with good yields.

Cyclization of Hydrazine Derivatives and Phosphorus Oxychloride Treatment

Another approach involves the cyclization of hydrazine carbothioamide derivatives followed by chlorination using phosphorus oxychloride (POCl₃). The process includes:

- Refluxing hydrazine carbothioamide derivatives in aqueous or ethanolic media to form cyclic thiadiazole intermediates.

- Subsequent reflux with phosphorus oxychloride for several hours to convert the corresponding carboxylic acid or hydroxyl derivatives into the carbonyl chloride form.

This method is widely used for synthesizing various thiadiazole derivatives, including 4-oxo-1,2,5-thiadiazole carbonyl chlorides, and is supported by spectroscopic characterization such as ^1H NMR and mass spectrometry.

Preparation from 3-Chloro-4-hydroxy-1,2,5-thiadiazole Precursors

A patented process describes the preparation of 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives, which can be converted into carbonyl chloride analogs:

- The starting material, 3-chloro-4-hydroxy-1,2,5-thiadiazole, is prepared by reacting cyanoformamide or alkyl cyanoformimidate with sulfur monochloride or sulfur dichloride in polar organic solvents such as dimethylformamide (DMF) at temperatures ranging from 0 to 60 °C for 1 to 20 hours.

- The 3-chloro-4-hydroxy intermediate is then treated with hydrocarbonylating agents (e.g., acid chlorides or related reagents) in the presence of bases like sodium carbonate in solvents such as DMF at 55-60 °C to yield the corresponding 4-carbonyl chloride derivatives.

This method allows for control over substituents on the thiadiazole ring and is scalable for industrial applications.

Comparative Table of Preparation Methods

Detailed Reaction Mechanisms and Research Findings

Mechanistic Insights from Hydrazonoyl Halide Route

- The reaction begins with the formation of a thiohydrazonate intermediate by nucleophilic attack of the hydrazonoyl halide on the thiosemicarbazide derivative.

- This intermediate undergoes intramolecular cyclization to form the thiadiazole ring.

- Elimination of methanethiol or benzylthiol occurs, stabilizing the ring structure and leading to the formation of the 4-oxo-4,5-dihydro-1,2,5-thiadiazole core.

- Subsequent chlorination or direct reaction with chlorinating agents yields the carbonyl chloride functionality.

Phosphorus Oxychloride Mediated Chlorination

- The cyclic thiadiazole intermediate bearing a carboxylic acid or hydroxyl group is treated with phosphorus oxychloride.

- POCl₃ acts both as a dehydrating and chlorinating agent, converting the acid or hydroxyl group into the reactive carbonyl chloride.

- This step is typically performed under reflux for 3-5 hours to ensure complete conversion.

- The product is purified and characterized by NMR and mass spectrometry to confirm the presence of the carbonyl chloride moiety.

Sulfur Chloride and Cyanoformamide Method

- Cyanoformamide reacts with sulfur monochloride or dichloride in polar solvents, forming the 3-chloro-4-hydroxy-1,2,5-thiadiazole intermediate.

- This intermediate is then subjected to hydrocarbonylation with acid chlorides in the presence of bases to form the 4-carbonyl chloride derivative.

- The process is generally carried out at moderate temperatures (55-60 °C) for several hours.

- The final product can be isolated by extraction and vacuum distillation due to its relatively low boiling point.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Cyclization Reactions: It can participate in cyclization reactions to form other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various nucleophiles. Reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield various 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Drug Discovery

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride has been investigated for its potential as a drug candidate. Thiadiazoles are known to exhibit various biological activities including antimicrobial and anticancer effects. Recent studies have highlighted the synthesis of novel derivatives that demonstrate significant inhibitory effects against key enzymes involved in cancer progression and microbial resistance.

Case Study: Anticancer Activity

Research indicates that compounds derived from thiadiazoles can act as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For instance, synthesized derivatives have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins . This suggests that modifications to the thiadiazole structure can enhance its efficacy as an anticancer agent.

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.47 | Thymidylate Synthase |

| Compound B | 1.4 | Thymidylate Synthase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiadiazoles possess significant activity against various bacterial and fungal strains. The presence of the thiadiazole ring enhances lipophilicity, facilitating better membrane penetration and higher bioavailability in target organisms.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that certain thiadiazole derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that specific substitutions on the thiadiazole ring could lead to increased antimicrobial potency .

| Derivative | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative X | E. coli | 32 µg/mL |

| Derivative Y | S. aureus | 16 µg/mL |

Biological Significance

Thiadiazole derivatives are not only limited to anticancer and antimicrobial applications but also show promise in other therapeutic areas such as anti-inflammatory and analgesic activities. The versatility of these compounds makes them valuable in pharmaceutical research .

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by chelating metal ions at the active site . This interaction can disrupt the normal function of the enzyme, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The thiadiazole-based compound is structurally distinct from analogous heterocycles such as 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives (e.g., compound 74 in ). Key differences include:

- Core Heterocycle: The thiadiazole ring (1,2,5-thiadiazole) contains one sulfur and two nitrogen atoms, while cinnoline derivatives (e.g., dihydrocinnoline) feature a bicyclic structure with two nitrogen atoms in a fused benzene-pyridazine system.

- Substituents: Both compounds possess a reactive carbonyl group (chloride in the thiadiazole derivative vs. acid/amide in cinnolines).

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reaction Pathways

Biological Activity

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is a compound belonging to the thiadiazole class of organic compounds. It features a five-membered aromatic heterocycle consisting of two nitrogen atoms and one sulfur atom, which contributes to its unique biological activities and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₃HClN₂O₂S

- Molecular Weight : Approximately 164.57 g/mol

- CAS Number : 36624-57-4

This compound is characterized by the presence of a carbonyl chloride functional group, enhancing its reactivity in various chemical processes .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazole compounds demonstrate activity against Mycobacterium tuberculosis (Mtb). While specific data on 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride's activity against Mtb is limited, related compounds have shown promising results with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for potent derivatives .

Antitumor Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can significantly influence cytotoxic activity against various cancer cell lines. For example, compounds containing electron-withdrawing groups exhibit enhanced antiproliferative effects. The presence of a thiazole ring alongside a thiadiazole moiety has been essential for achieving notable cytotoxicity .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Active against Mtb; MIC = 0.045 µg/mL for related compounds | |

| Antitumor | Enhanced cytotoxicity with specific substitutions |

Case Study on Antimicrobial Activity

A study focused on a series of thiadiazole derivatives demonstrated that certain modifications led to improved efficacy against resistant strains of Mycobacterium tuberculosis. In this study, compound 3a exhibited excellent metabolic stability and a half-life (T1/2) of 1.63 hours, with an impressive Cmax of 2503.25 ng/mL .

Case Study on Antitumor Activity

In another investigation involving various thiazole and thiadiazole derivatives, several compounds were synthesized and evaluated for their anticancer properties. Notably, one derivative showed an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating significant growth inhibition. The SAR analysis revealed that the presence of electronegative substituents was crucial for enhancing activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch (expected 1700–1750 cm⁻¹) and thiadiazole ring vibrations. For example, IR analysis of analogous compounds revealed C=O stretches at 1646 cm⁻¹, with shifts dependent on hydrogen bonding or conjugation .

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve electronic environments. Assign peaks via coupling patterns (e.g., pyrazoline protons at δ 3.33–3.41 in related structures) .

- X-ray Crystallography : Confirm molecular geometry via single-crystal diffraction, as demonstrated for structurally similar imidazolium chlorides (e.g., space group , refinement parameters ) .

Q. What synthetic routes are effective for preparing derivatives of this compound?

- Methodological Answer :

- Nucleophilic Acyl Substitution : React the carbonyl chloride with amines or alcohols to form amides/esters. For example, thioamide derivatives were synthesized in 79.8% yield by reacting with thiosemicarbazides under reflux .

- Cyclization Strategies : Use dehydrating agents (e.g., POCl₃) to form the thiadiazole core, followed by chloride introduction via thionyl chloride.

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR chemical shifts be resolved?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and compute chemical shifts with the GIAO method. Compare results to experimental data (e.g., δ 6.80–6.88 for aromatic protons in related compounds) .

- Solvent Effects : Incorporate solvent models (e.g., PCM for DMSO) to improve agreement.

- Example Table :

| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |

|---|---|---|---|

| H4-pyrazoline | 3.33–3.41 | 3.25–3.38 | ±0.05 |

| Aromatic H | 6.80–6.88 | 6.70–6.85 | ±0.08 |

Q. What strategies mitigate thermal decomposition during purification?

- Methodological Answer :

- Low-Temperature Chromatography : Use silica gel columns at 4°C to minimize exposure to heat.

- Short Reaction Times : Optimize reaction duration (e.g., 2–4 hours for analogous syntheses) to prevent degradation .

- Stabilizing Agents : Add radical inhibitors (e.g., BHT) during reflux to suppress side reactions.

Q. How can electronic effects of substituents on reactivity be systematically analyzed?

- Methodological Answer :

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., hydrolysis of carbonyl chloride to carboxylic acid).

- Computational Analysis : Calculate Fukui indices via DFT to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon in related structures shows high electrophilicity ().

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with powder XRD and spectroscopic results. For example, bond length discrepancies in similar compounds were resolved by refining torsional angles .

- Temperature-Dependent Studies : Collect diffraction data at 100 K to reduce thermal motion artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.